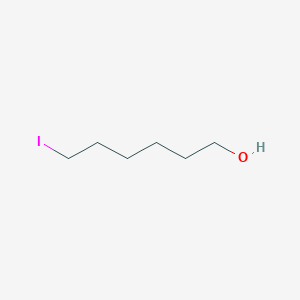
6-Iodohexan-1-ol
Descripción general
Descripción
6-Iodohexan-1-ol is an organic compound with the molecular formula C6H13IO and a molecular weight of 228.07 g/mol . It consists of a six-carbon chain with an iodine atom attached to the first carbon and a hydroxyl group attached to the sixth carbon. This compound is known for its versatility in chemical reactions, particularly in nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group .
Métodos De Preparación
6-Iodohexan-1-ol can be synthesized through various methods. One common synthetic route involves the iodination of 1,6-hexanediol. The typical procedure includes the use of polymer-bound triphenylphosphine and iodine in anhydrous acetonitrile. The reaction mixture is irradiated in a microwave reactor at 120°C for 3 minutes, resulting in a high yield of this compound . Industrial production methods may vary, but they generally follow similar principles of iodination of alcohols under controlled conditions.
Análisis De Reacciones Químicas
6-Iodohexan-1-ol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexanol by removing the iodine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Iodohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-iodine bonds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and radiolabeled molecules for diagnostic imaging.
Mecanismo De Acción
The mechanism of action of 6-Iodohexan-1-ol primarily involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the replacement by various nucleophiles. This property makes it a valuable intermediate in organic synthesis, enabling the formation of diverse chemical structures .
Comparación Con Compuestos Similares
6-Iodohexan-1-ol can be compared with other similar compounds, such as:
6-Bromohexan-1-ol: Similar structure but with a bromine atom instead of iodine. It also undergoes nucleophilic substitution but with different reactivity.
6-Chlorohexan-1-ol: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
1-Hexanol: Lacks the halogen atom, making it less versatile in nucleophilic substitution reactions.
The uniqueness of this compound lies in its iodine atom, which provides higher reactivity and versatility in chemical transformations compared to its bromine and chlorine counterparts.
Propiedades
IUPAC Name |
6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLCGQZGMTUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)


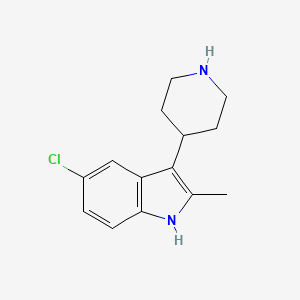
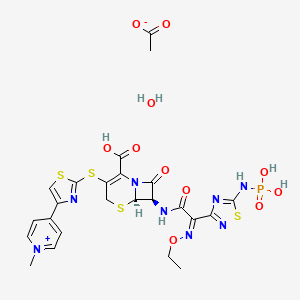
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
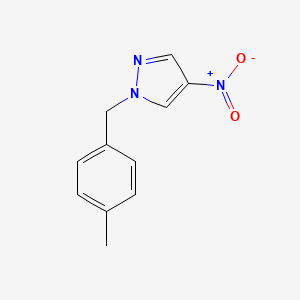

![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
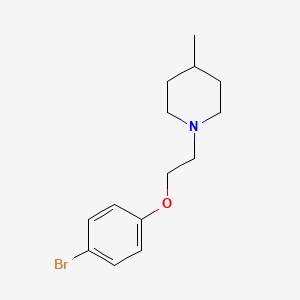
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
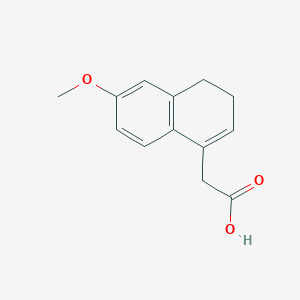
![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
